7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound with potential applications in various scientific fields. It belongs to the class of triazino[3,4-f]purines, which have garnered interest for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving:
Starting with the preparation of a purine scaffold.
Introducing cinnamyl and methyl groups via substitution reactions.
The reaction conditions typically involve controlled temperatures, catalysts, and specific solvents to ensure the desired product is obtained with high yield.
Industrial Production Methods
For large-scale production:
Optimizing the reaction parameters, such as temperature and pressure.
Using continuous flow reactors for scalability.
Ensuring the availability of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes:
Oxidation: : Transforming to various oxidized derivatives.
Reduction: : Producing reduced forms under specific conditions.
Substitution: : Reacting with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate.
Reducing agents like sodium borohydride.
Substitution reactions using halogenating agents and nucleophiles.
Major Products
Oxidized derivatives with modified functional groups.
Reduced forms maintaining the core structure.
Substituted compounds with diverse functionalities.
Scientific Research Applications
In Chemistry
Used as a building block for synthesizing more complex molecules.
Investigating reaction mechanisms and pathways.
In Biology
Potential as a lead compound for drug development.
Studied for its interaction with biological macromolecules.
In Medicine
Exploring its role as an anti-inflammatory or anticancer agent.
Assessing its pharmacokinetic and pharmacodynamic properties.
In Industry
Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by:
Interacting with specific molecular targets such as enzymes or receptors.
Modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Compared to other triazino[3,4-f]purines:
Unique Structure: : The presence of cinnamyl and multiple methyl groups.
Enhanced Activity: : Potentially higher biological activity due to structural modifications.
Similar Compounds: : Other triazino[3,4-f]purines like 1,3-dimethyl-7-cinnamyl triazino[3,4-f]purine.
Properties
IUPAC Name |
1,3,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-12-25-15-16(20-18(25)23(3)21-13)22(2)19(27)24(17(15)26)11-7-10-14-8-5-4-6-9-14/h4-10H,11-12H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRNPWTTXFUAPB-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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